ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Overview
Description
Ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound. Its structure includes multiple functional groups and ring systems, making it a unique molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate typically involves multi-step organic reactions. The process usually starts with readily available starting materials, undergoing reactions such as condensation, cyclization, and esterification. Each step requires precise control over reaction conditions like temperature, pH, and solvents used to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic route to be cost-effective and scalable. Key considerations include selecting the most efficient catalysts and reagents, and designing reactors that can handle large volumes while maintaining reaction integrity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can participate in various chemical reactions, including:
Oxidation: Conversion of the allyl group into more oxidized forms, such as an epoxide or diol.
Reduction: Reduction of carbonyl groups to alcohols under suitable conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the ring structures.
Common Reagents and Conditions
Oxidation: Use of peroxides or molecular oxygen with a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenated reagents or strong nucleophiles under appropriate conditions.
Major Products
The major products from these reactions depend on the specific conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound serves as a useful intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for multiple functional modifications.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving purine and imidazole derivatives.
Medicine
Potential pharmaceutical applications include its use as a scaffold for designing drugs that interact with specific molecular targets, such as enzymes or receptors.
Industry
In the chemical industry, this compound might be employed as a starting material for synthesizing specialty chemicals, which are then used in various applications, including materials science.
Mechanism of Action
The mechanism by which ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes where the compound acts as an inhibitor or a substrate. Pathways affected by the compound's activity could involve purine metabolism or imidazole ring transformations.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out due to its unique combination of functional groups and ring systems.
List of Similar Compounds
Mthis compound
Propyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-allyl-1-methyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Each of these compounds has slight variations in their structures, leading to differences in reactivity and applications
Properties
IUPAC Name |
ethyl 2-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-5-7-19-14(23)12-13(18(4)16(19)24)17-15-20(9-11(22)25-6-2)10(3)8-21(12)15/h5,8H,1,6-7,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMECWDPJQCWYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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